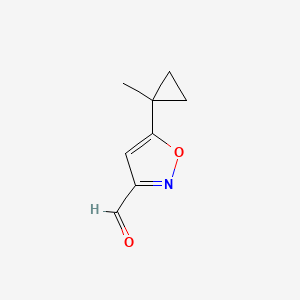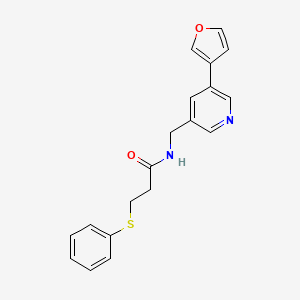
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, commonly known as FEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FEPC is a heterocyclic compound that contains a pyridazine ring and a carboxylate ester group. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 243.23 g/mol.
Mécanisme D'action
The mechanism of action of FEPC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. FEPC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
FEPC has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. FEPC has also been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
FEPC has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to form inclusion complexes with various drugs. However, FEPC also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on FEPC, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential applications in material science and agrochemistry. Additionally, further studies are needed to fully understand the mechanism of action of FEPC and its potential as a therapeutic agent.
Méthodes De Synthèse
FEPC can be synthesized using various methods, including the reaction of 2-fluoroethylamine with ethyl 4-oxo-2,3-dihydropyridazine-3-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation and recrystallization.
Applications De Recherche Scientifique
FEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, FEPC has been shown to exhibit antitumor, antibacterial, and antifungal activities. FEPC has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propriétés
IUPAC Name |
ethyl 1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)7-3-4-8(13)12(11-7)6-5-10/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADYLXKSNUGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)


![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2461156.png)
![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)
